molecular formula C13H12N4O2 B11097754 10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

Cat. No.: B11097754
M. Wt: 256.26 g/mol
InChI Key: LRYUMHXJZJBSIH-UHFFFAOYSA-N
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Description

10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile: is a complex organic compound characterized by its unique structure, which includes an imine group, a tetrahydrochromene core, an epoxymethano bridge, and three nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile typically involves multiple steps:

    Formation of the Tetrahydrochromene Core: This step often involves a cyclization reaction starting from a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Epoxymethano Bridge: This can be achieved through an epoxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Addition of the Imine Group: The imine group is introduced via a condensation reaction between an amine and an aldehyde or ketone.

    Incorporation of Nitrile Groups: The nitrile groups are typically introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oximes or nitriles.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines or amides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Amines, amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to form stable complexes with metal ions and its reactivity with biological targets make it a promising candidate for drug design.

Industry

In the industrial sector, the compound’s unique properties are leveraged in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the nitrile groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-dicarbonitrile: Similar structure but with two nitrile groups.

    10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tetracarbonitrile: Similar structure but with four nitrile groups.

    10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarboxamide: Similar structure but with carboxamide groups instead of nitriles.

Uniqueness

The uniqueness of 10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of three nitrile groups, in particular, provides multiple sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile

InChI

InChI=1S/C13H12N4O2/c14-5-11(6-15)8-18-13-4-2-1-3-9(13)12(11,7-16)10(17)19-13/h9,17H,1-4,8H2

InChI Key

LRYUMHXJZJBSIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC23C(C1)C(C(=N)O2)(C(CO3)(C#N)C#N)C#N

Origin of Product

United States

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